molecular formula C32H24N9Ru+ B13140729 2-(5-Pyridin-2-yl-1,4-diaza-2-azanidacyclopenta-3,5-dien-3-yl)pyridine;2-pyridin-2-ylpyridine;ruthenium(2+)

2-(5-Pyridin-2-yl-1,4-diaza-2-azanidacyclopenta-3,5-dien-3-yl)pyridine;2-pyridin-2-ylpyridine;ruthenium(2+)

Cat. No.: B13140729
M. Wt: 635.7 g/mol
InChI Key: WFTHNJVXHMKHHH-UHFFFAOYSA-N
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Description

2-(5-Pyridin-2-yl-1,4-diaza-2-azanidacyclopenta-3,5-dien-3-yl)pyridine;2-pyridin-2-ylpyridine;ruthenium(2+) is a complex compound that features a ruthenium ion coordinated with pyridine-based ligands

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Pyridin-2-yl-1,4-diaza-2-azanidacyclopenta-3,5-dien-3-yl)pyridine;2-pyridin-2-ylpyridine;ruthenium(2+) typically involves the coordination of ruthenium ions with pyridine-based ligands. One common method involves the reaction of ruthenium trichloride with 2-pyridin-2-ylpyridine in the presence of a suitable base under reflux conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the ruthenium ion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(5-Pyridin-2-yl-1,4-diaza-2-azanidacyclopenta-3,5-dien-3-yl)pyridine;2-pyridin-2-ylpyridine;ruthenium(2+) undergoes various types of chemical reactions, including:

    Oxidation: The ruthenium center can be oxidized to higher oxidation states.

    Reduction: The compound can be reduced under specific conditions, often involving hydrogen or other reducing agents.

    Substitution: Ligands in the coordination sphere of ruthenium can be substituted with other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state ruthenium complexes, while substitution reactions can produce a variety of ruthenium-ligand complexes.

Scientific Research Applications

2-(5-Pyridin-2-yl-1,4-diaza-2-azanidacyclopenta-3,5-dien-3-yl)pyridine;2-pyridin-2-ylpyridine;ruthenium(2+) has a wide range of scientific research applications:

    Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.

    Biology: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and proteins.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of advanced materials and as a component in electronic devices.

Mechanism of Action

The mechanism by which 2-(5-Pyridin-2-yl-1,4-diaza-2-azanidacyclopenta-3,5-dien-3-yl)pyridine;2-pyridin-2-ylpyridine;ruthenium(2+) exerts its effects involves the coordination of the ruthenium ion with various molecular targets. In biological systems, it can bind to DNA, leading to the disruption of DNA replication and transcription processes. The compound can also interact with proteins, altering their function and leading to cellular apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share a similar pyridine-based structure and exhibit various biological activities.

    Diacylhydrazine derivatives of pyridinyl-tetrazolyl compounds: These compounds are known for their potential as enzyme inhibitors and share structural similarities with the pyridine-based ligands in the ruthenium complex.

Uniqueness

What sets 2-(5-Pyridin-2-yl-1,4-diaza-2-azanidacyclopenta-3,5-dien-3-yl)pyridine;2-pyridin-2-ylpyridine;ruthenium(2+) apart is its unique coordination chemistry involving ruthenium, which imparts distinct electronic and catalytic properties. This makes it particularly valuable in applications requiring specific redox and catalytic behaviors.

Properties

Molecular Formula

C32H24N9Ru+

Molecular Weight

635.7 g/mol

IUPAC Name

2-(5-pyridin-2-yl-1,4-diaza-2-azanidacyclopenta-3,5-dien-3-yl)pyridine;2-pyridin-2-ylpyridine;ruthenium(2+)

InChI

InChI=1S/C12H8N5.2C10H8N2.Ru/c1-3-7-13-9(5-1)11-15-12(17-16-11)10-6-2-4-8-14-10;2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;/h1-8H;2*1-8H;/q-1;;;+2

InChI Key

WFTHNJVXHMKHHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=NC(=N[N-]2)C3=CC=CC=N3.[Ru+2]

Origin of Product

United States

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